molecular formula C10H10BNO2 B1403754 (8-Methylquinolin-3-yl)boronic acid CAS No. 1370040-72-4

(8-Methylquinolin-3-yl)boronic acid

Katalognummer: B1403754
CAS-Nummer: 1370040-72-4
Molekulargewicht: 187 g/mol
InChI-Schlüssel: QNMGKSYRNLBGNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (8-Methylquinolin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . The reaction generally requires a palladium catalyst, a base, and a boronic acid derivative. The conditions are usually mild and tolerant of various functional groups, making this method highly efficient for synthesizing complex molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(8-Methylquinolin-3-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Pharmaceutical Development

(8-Methylquinolin-3-yl)boronic acid serves as a versatile building block for synthesizing novel drug candidates. The quinoline core is recognized as a privileged scaffold in medicinal chemistry, often associated with various biological activities. The incorporation of the boronic acid group facilitates Suzuki-Miyaura coupling reactions, enabling the construction of complex molecules that may exhibit therapeutic properties.

1.2 Biological Activity

Research indicates that this compound can interact with biological targets through boron coordination chemistry. This interaction is particularly relevant in cancer therapy, where boronic acids are explored as inhibitors for specific enzymes involved in metabolic pathways. Notably, studies have shown that this compound can form stable complexes with biomolecules, driven by the Lewis acidity of the boron atom, which allows coordination with electron-rich sites on proteins or nucleic acids.

Case Study: Inhibition of Homeodomain Interacting Protein Kinase 2 (HIPK2)

A recent study demonstrated the potential of borylated quinolines, including derivatives of this compound, as inhibitors of HIPK2, a key regulator in kidney fibrosis progression. The research highlighted a Pd-catalyzed borylation method that efficiently synthesized these compounds, which were further evaluated for their pharmacological activity .

Organic Synthesis

2.1 Cross-Coupling Reactions

The boronic acid functional group in this compound enables its participation in various cross-coupling reactions, which are essential for constructing complex organic molecules. These reactions are pivotal in synthesizing pharmaceuticals and agrochemicals .

2.2 Synthesis Methodologies

Several synthetic routes have been developed for this compound, including:

Synthesis Method Description
Pd-Catalyzed BorylationEfficiently introduces boron into quinoline derivatives under mild conditions .
Suzuki-Miyaura CouplingUtilizes the boronic acid moiety to couple with aryl halides to form biaryl compounds.

These methodologies highlight the compound's utility in organic synthesis and its role as a precursor for more complex structures.

Material Science

3.1 Sensor Development

The unique properties of boronic acids allow this compound to be utilized in developing self-assembling materials and sensors. Its ability to form reversible covalent bonds with certain functional groups makes it suitable for creating responsive materials that can detect specific analytes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (8-Methylquinolin-2-yl)boronic acid
  • (8-Methylquinolin-4-yl)boronic acid
  • (8-Methylquinolin-5-yl)boronic acid

Uniqueness

(8-Methylquinolin-3-yl)boronic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing selective inhibitors and other therapeutic agents .

Biologische Aktivität

(8-Methylquinolin-3-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer, antibacterial, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Boronic Acids

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and have been utilized in various medicinal applications. Their unique chemical properties enable them to act as enzyme inhibitors, particularly in cancer therapy and antibacterial treatments.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties.

The mechanism of action primarily involves the inhibition of proteasome activity, which is crucial for regulating the cell cycle and apoptosis. For instance, boronic acid derivatives have been shown to stop cell cycle progression at the G2/M phase in cancer cells, leading to growth inhibition .

Case Studies

  • Inhibitory Potency : In vitro studies revealed that compounds similar to this compound possess IC50 values ranging from 6 nM to 8 nM against various cancer cell lines, indicating potent inhibitory effects on tumor growth .
  • Pharmacokinetics : Pharmacokinetic studies in animal models suggest that these compounds can be administered intravenously with promising bioavailability, although further optimization is needed to enhance targeting efficacy .

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties, particularly against resistant bacterial strains.

The antibacterial activity is attributed to the ability of boronic acids to inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics. The interaction occurs through covalent binding to serine residues within the active site of these enzymes .

Research Findings

  • Inhibitory Constants : Compounds derived from this compound demonstrate low inhibitory constants (Ki) against class C β-lactamases, with values as low as 0.004 µM reported for highly resistant strains .
  • Biofilm Inhibition : Recent studies have highlighted the potential of these compounds in preventing biofilm formation by Pseudomonas aeruginosa, a common pathogen in nosocomial infections .

Data Summary Table

Activity Type IC50/Ki Values Target/Mechanism References
Anticancer 6 - 8 nMProteasome inhibition; G2/M phase arrest
Antibacterial 0.004 - 0.008 µMβ-lactamase inhibition
Biofilm Inhibition Ki = 0.5 pMInhibition of biofilm formation

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Lead Optimization : Further structural modifications may enhance solubility and target specificity for both anticancer and antibacterial applications.
  • Combination Therapies : Investigating the efficacy of this compound in combination with existing therapies could yield synergistic effects, particularly in resistant strains or advanced-stage cancers.
  • Clinical Trials : Transitioning from preclinical studies to clinical trials will be crucial for assessing the therapeutic potential and safety profile of this compound.

Eigenschaften

IUPAC Name

(8-methylquinolin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c1-7-3-2-4-8-5-9(11(13)14)6-12-10(7)8/h2-6,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMGKSYRNLBGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC(=C2N=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370040-72-4
Record name (8-methylquinolin-3-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8-Methylquinolin-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(8-Methylquinolin-3-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(8-Methylquinolin-3-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(8-Methylquinolin-3-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(8-Methylquinolin-3-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(8-Methylquinolin-3-yl)boronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.